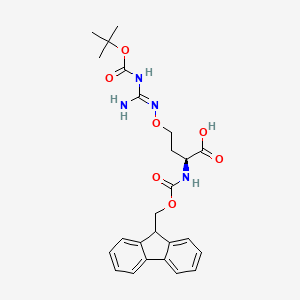

N-Boc-Fmoc L-Canavanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-[(E)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O7/c1-25(2,3)36-24(33)28-22(26)29-35-13-12-20(21(30)31)27-23(32)34-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,32)(H,30,31)(H3,26,28,29,33)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXQFUWRYAPEFA-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N/C(=N/OCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

This document provides a comprehensive technical overview of N-α-(9-Fluorenylmethyloxycarbonyl)-N'-t-butyloxycarbonyl-L-canavanine, a specialized amino acid derivative pivotal for advanced applications in peptide synthesis, biochemistry, and pharmaceutical development. We will delve into its molecular architecture, the strategic rationale behind its dual-protection scheme, its applications, and detailed protocols for its use and characterization.

Introduction: The Significance of a Non-Proteinogenic Arginine Analog

L-Canavanine is a non-proteinogenic amino acid found in certain leguminous plants, where it acts as a defensive insecticide.[1][2] Structurally, it is a close analog of L-arginine, with an oxygen atom replacing a methylene group in the side chain's guanidinium function. This subtle alteration has profound biological consequences.[2][3] When mistakenly incorporated into proteins in place of arginine, L-canavanine can lead to structurally aberrant and dysfunctional proteins due to the lower basicity of its side chain.[2]

This very property makes L-canavanine a molecule of high interest for researchers. By strategically inserting it into a peptide sequence, scientists can create novel molecular probes to study protein interactions, develop enzyme inhibitors, or design peptide-based therapeutics with unique properties.[1][4] However, the reactive nature of L-canavanine's α-amino group and its guanidinooxy side chain necessitates the use of protecting groups for controlled, site-specific incorporation during chemical synthesis. This is the precise role of N-Boc-Fmoc-L-canavanine.

Molecular Profile and Physicochemical Properties

N-Boc-Fmoc-L-canavanine is specifically engineered for use in Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group shields the α-amino group, while the tert-butyloxycarbonyl (Boc) group protects the side chain, enhancing stability and ensuring correct reactivity during synthesis.[1][4]

| Identifier | Value |

| IUPAC Name | (2S)-4-[(E)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid[1][5] |

| CAS Number | 190723-97-8[1][5] |

| Molecular Formula | C25H30N4O7[1][5] |

| Molecular Weight | 498.5 g/mol [1][5] |

| Appearance | Typically a white to off-white powder. |

| Solubility | Soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP).[1][6] |

| Storage | Store in a cool, dry, well-ventilated area, protected from light and moisture to prevent degradation.[6] |

The Orthogonal Protection Strategy: Causality Behind the Fmoc/Boc Pairing

The utility of N-Boc-Fmoc-L-canavanine in SPPS hinges on its "orthogonal" protection scheme. This means each protecting group can be removed under distinct chemical conditions without affecting the other, allowing for precise control over the synthesis process.[][]

-

The N-α-Fmoc Group (Base-Labile): The Fmoc group protects the main-chain amine. Its primary advantage is its lability to basic conditions, typically a solution of 20% piperidine in DMF.[] The removal occurs via a β-elimination mechanism. This mild deprotection condition is a cornerstone of modern SPPS, as it avoids the repeated use of strong acids which can cleave acid-sensitive side-chain protecting groups or the peptide from the resin prematurely.[]

-

The N'-Boc Group (Acid-Labile): The Boc group protects the side-chain guanidinooxy moiety. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as Trifluoroacetic Acid (TFA).[] This cleavage is typically performed only at the final step of synthesis, concurrently with the cleavage of the peptide from the solid support resin and the removal of other acid-labile side-chain protecting groups.[9]

This dual-protection strategy is a self-validating system; the successful sequential elongation of the peptide chain confirms that the orthogonal deprotection steps are proceeding as intended.

Caption: Orthogonal deprotection workflow in Fmoc-based SPPS.

Key Applications in Scientific Research

The ability to incorporate L-canavanine into peptides opens several avenues for research and development:

-

Solid-Phase Peptide Synthesis (SPPS): This is the primary application. It serves as a specialized building block for creating custom peptides with high efficiency and purity.[1][4]

-

Drug Development: As an arginine mimetic, canavanine-containing peptides can be designed to interact with arginine-binding proteins or enzymes. This is particularly relevant in cancer research, where arginine deprivation is a therapeutic strategy for certain tumors.[1]

-

Bioconjugation: The unique side chain can be a point of attachment for other molecules, such as fluorescent dyes, imaging agents, or drug payloads, aiding in the development of targeted delivery systems.[1][4]

-

Protein Engineering: Introducing this non-standard amino acid can alter the structure, stability, and function of proteins, providing insights into fundamental biological processes.[4]

Experimental Protocols: A Self-Validating Workflow

The following protocols represent a standard, self-validating workflow for utilizing N-Boc-Fmoc-L-canavanine in a typical automated or manual SPPS experiment.

Protocol 1: Automated Fmoc-SPPS Coupling Cycle

This protocol describes a single coupling cycle for adding N-Boc-Fmoc-L-canavanine to a growing peptide chain on a solid-phase resin (e.g., Rink Amide resin).

Rationale: The sequential and repetitive nature of SPPS requires high efficiency at each step. The use of specific reagents for deprotection, activation, and coupling ensures the integrity of the growing peptide. Monitoring the reactions (e.g., with a colorimetric test) validates the completion of each step before proceeding to the next.

Step-by-Step Methodology:

-

Resin Swelling: The peptide-resin from the previous cycle is washed and swollen in DMF (3 x 5 mL per 100 mg resin) for 15 minutes to ensure full accessibility of reactive sites.

-

Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes). The completion of this step can be monitored by observing the strong UV absorbance of the dibenzofulvene-piperidine adduct in the effluent.

-

Washing: The resin is thoroughly washed with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.

-

Amino Acid Activation: In a separate vessel, N-Boc-Fmoc-L-canavanine (4 equivalents relative to resin loading) is pre-activated for 5 minutes with a coupling agent like HBTU (3.95 eq.) and a base such as N,N-Diisopropylethylamine (DIPEA) (8 eq.) in DMF. Causality Note: Pre-activation ensures the formation of the highly reactive aminium/uronium salt, which minimizes the risk of racemization and promotes a rapid, efficient coupling reaction.

-

Coupling: The activated amino acid solution is added to the deprotected peptide-resin. The reaction is allowed to proceed for 45-60 minutes with agitation.

-

Monitoring (Optional but Recommended): A small sample of resin beads is taken and subjected to a Kaiser test. A negative result (beads remain yellow) indicates the successful consumption of all free primary amines and thus, a complete coupling reaction.

-

Washing: The resin is washed with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts, preparing it for the next synthesis cycle.

Caption: A single coupling cycle workflow for SPPS.

Protocol 2: Quality Control and Characterization

Rationale: Rigorous analytical chemistry is essential to validate the identity and purity of both the starting material and the final peptide product.

Methodologies:

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the N-Boc-Fmoc-L-canavanine starting material and the final crude peptide.[10]

-

Typical Conditions: A reversed-phase C18 column is used with a gradient of two mobile phases: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile). The sample is injected and the elution profile is monitored by UV detection (typically at 220 nm for the peptide backbone and 265 nm for the Fmoc group). Purity is determined by integrating the area of the product peak relative to the total peak area.

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the amino acid derivative and the final peptide, thereby validating its identity.

-

Typical Method (ESI-MS): Electrospray Ionization Mass Spectrometry is commonly used. The sample is infused into the instrument, ionized, and the mass-to-charge (m/z) ratio of the resulting ions is measured. The observed molecular weight should match the theoretically calculated weight.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: Primarily used by manufacturers to confirm the structure and stereochemical integrity of the N-Boc-Fmoc-L-canavanine building block.[11]

-

Typical Method: ¹H-NMR and ¹³C-NMR spectra are acquired in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, integration, and coupling patterns of the protons and carbons must be consistent with the expected molecular structure.

-

Safety, Handling, and Storage

As a laboratory chemical, N-Boc-Fmoc-L-canavanine and its parent compound require careful handling.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[12] Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[12]

-

Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

N-Boc-Fmoc-L-canavanine is a sophisticated and highly valuable chemical tool. Its well-designed orthogonal protection scheme allows for the precise and efficient incorporation of the arginine analog L-canavanine into synthetic peptides. This capability empowers researchers in drug discovery, biochemistry, and materials science to create novel molecules with tailored properties, pushing the boundaries of peptide science. Its correct application, guided by the robust protocols outlined above, is fundamental to achieving high-quality, reliable scientific outcomes.

References

-

Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Retrieved from [Link]

-

Rosenthal, G. A., & Dahlman, D. L. (1976). A novel means for dealing with L-canavanine, a toxic metabolite. Science, 192(4235), 155-156. Retrieved from [Link]

-

Rosenthal, G. A. (1986). L-Canavanine: a higher plant insecticidal allelochemical. Biochemical Systematics and Ecology, 14(2), 169-173. Retrieved from [Link]

-

Hicks, M. R., et al. (2021). Canavanine versus arginine: Prospects for cell-penetrating peptides. Chemical Science, 12(1), 227-231. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-canavanine. PubChem Compound Summary for CID 439202. Retrieved from [Link]

-

ResearchGate. (n.d.). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Boc-Fmoc L-Canavanine. PubChem Compound Summary for CID 137157771. Retrieved from [Link]

-

MetaSci. (n.d.). Safety Data Sheet L-Canavanine. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. Retrieved from [Link]

Sources

- 1. This compound (190723-97-8) for sale [vulcanchem.com]

- 2. L-Canavanine: a higher plant insecticidal allelochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Canavanine | C5H12N4O3 | CID 439202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C25H30N4O7 | CID 137157771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]

- 9. chempep.com [chempep.com]

- 10. ajpamc.com [ajpamc.com]

- 11. researchgate.net [researchgate.net]

- 12. sds.metasci.ca [sds.metasci.ca]

An In-Depth Technical Guide to Nα-Fmoc-N'-Boc-L-Canavanine: Structure, Properties, and Application in Peptide Synthesis

In the landscape of modern drug discovery and materials science, the synthesis of novel peptides offers boundless opportunities. The ability to move beyond the canonical 20 amino acids and incorporate non-proteinogenic analogues is a cornerstone of this innovation. L-Canavanine, a structural analogue of L-arginine, presents a fascinating case. Its inherent biological activity as an antimetabolite provides a compelling rationale for its inclusion in peptide-based therapeutics, particularly in oncology and antimicrobial research.[1] However, its unique guanidinooxy side chain demands a robust and precise chemical strategy for successful incorporation into a growing peptide chain. This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethyloxycarbonyl)-N'-tert-butyloxycarbonyl-L-Canavanine (Fmoc-L-Cav(Boc)-OH), the cornerstone building block for harnessing the potential of L-Canavanine in solid-phase peptide synthesis (SPPS).

Foundational Chemistry: L-Canavanine as an Arginine Analogue

L-Canavanine is a non-proteinogenic amino acid found in leguminous plants, where it acts as a potent defensive compound against herbivores.[2] Its structure is homologous to L-arginine, differing by the substitution of a methylene group (-CH₂-) at the δ-position with an oxygen atom (-O-). This seemingly subtle change has profound biological consequences.

-

Mechanism of Action: Arginyl-tRNA synthetases in many organisms cannot effectively discriminate between arginine and canavanine.[3] This leads to the erroneous incorporation of canavanine into nascent polypeptide chains, potentially disrupting protein structure, folding, and function.[3][] Furthermore, canavanine can interfere with metabolic pathways involving arginine, acting as a potent antimetabolite.[3][]

-

Therapeutic Potential: The ability of canavanine to disrupt protein synthesis and arginine metabolism makes it a molecule of significant interest in cancer research.[1] Glioblastomas, for instance, have been shown to be susceptible to a combination of arginine deprivation and canavanine treatment.[5]

To leverage these properties in rationally designed peptides, precise and controlled chemical synthesis is paramount. This necessitates the use of protecting groups to prevent unwanted side reactions during peptide chain elongation.

The Orthogonal Protection Strategy: Why N-Boc-Fmoc-L-Canavanine?

Solid-Phase Peptide Synthesis (SPPS) relies on the sequential addition of amino acids to a growing chain anchored to a solid support. To ensure the formation of the correct peptide bond, the α-amino group of the incoming amino acid must be temporarily protected, while the reactive side-chain functional group must be semi-permanently protected. The Fmoc/tBu strategy is the dominant approach in modern SPPS due to its mild reaction conditions.[6][7]

-

Nα-Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary protection of the α-amino group. Its key advantage is its lability to mild basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] This allows for its removal at each cycle of the synthesis without damaging the acid-sensitive side-chain protecting groups or the resin linkage.[6]

-

N'-Boc Side-Chain Protection: The guanidinooxy side chain of canavanine is nucleophilic and requires robust protection. The tert-butyloxycarbonyl (Boc) group is an ideal choice. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of peptide cleavage from the resin.[1][]

This combination of a base-labile Nα-group and an acid-labile side-chain group is known as an orthogonal protection scheme .[6][8] It ensures that each protecting group can be removed selectively without affecting the other, providing the chemical precision required for synthesizing complex peptides.[][8][9]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of Fmoc-L-Cav(Boc)-OH is critical for its effective use in the laboratory.

Chemical Structure

Caption: Chemical structure of Nα-Fmoc-N'-Boc-L-Canavanine.

Data Summary Table

| Property | Value | Source(s) |

| IUPAC Name | (2S)-4-[(E)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | [2][10] |

| CAS Number | 190723-97-8 | [2] |

| Molecular Formula | C₂₅H₃₀N₄O₇ | [2][10] |

| Molecular Weight | 498.5 g/mol | [2][10] |

| Appearance | White crystalline powder | [1] |

| Purity (HPLC) | ≥ 98% | [1] |

| Melting Point | 130 - 148 °C | [1] |

| Optical Rotation | [α]D²⁰ = -14 to -21° (c=1 in DMF) | [1] |

| Solubility | Readily soluble in common SPPS solvents such as DMF and N-methyl-2-pyrrolidone (NMP). | [7][11] |

| Storage | Store at 2 - 8 °C, protected from moisture. | [1] |

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of Fmoc-L-Cav(Boc)-OH is a prerequisite for successful peptide synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the chemical and enantiomeric purity of the amino acid derivative.

-

Reverse-Phase HPLC (RP-HPLC): This is the standard method for assessing chemical purity. The compound is separated on a C18 column using a gradient of water and acetonitrile, typically containing 0.1% TFA. A purity of ≥98% is standard for use in SPPS.

-

Chiral HPLC: The enantiomeric purity is critical, as the presence of the D-isomer can significantly impact the final peptide's biological activity.[2] Chiral stationary phases (CSPs), such as polysaccharide-based columns, are used to separate the L- and D-enantiomers, ensuring an enantiomeric excess (e.e.) of >99%.[7][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure and the correct placement of the protecting groups. While a specific spectrum for this exact compound is not publicly available, the expected chemical shifts can be predicted based on the constituent parts. Key diagnostic signals would include:

-

¹H NMR: Resonances corresponding to the aromatic protons of the Fmoc group (typically ~7.3-7.8 ppm), the characteristic singlet of the nine protons of the t-Butyl group of Boc (~1.4-1.5 ppm), and the α, β, and γ protons of the canavanine backbone.

-

¹³C NMR: Signals for the carbonyl carbons of the Fmoc, Boc, and carboxylic acid groups, as well as the distinct carbons of the fluorenyl and t-butyl moieties and the amino acid backbone.[13][14]

Core Application: Protocol for Incorporation in Fmoc-SPPS

The incorporation of Fmoc-L-Cav(Boc)-OH into a peptide sequence follows the standard, cyclical workflow of Fmoc-based SPPS. The following is a generalized, self-validating protocol for manual synthesis.

Experimental Workflow Diagram

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 5. mdpi.com [mdpi.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. phenomenex.com [phenomenex.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. iris.unive.it [iris.unive.it]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of -Fmoc- -Boc-L-Canavanine

Executive Summary

Target Molecule:

L-Canavanine (2-amino-4-(guanidinooxy)butyric acid) is a non-proteinogenic amino acid and a structural analog of L-Arginine.[1] Its incorporation into peptides is a critical strategy in drug development for probing arginine-dependent enzymes (e.g., nitric oxide synthase) and studying protein structure-function relationships due to its altered pKa (~7.0 vs 12.5 for Arg) and hydrogen-bonding capabilities.

This guide details the synthesis of orthogonally protected L-Canavanine suitable for Fmoc-based SPPS. The protocol focuses on the Mitsunobu etherification strategy, which offers superior stereochemical control and yield compared to the traditional lactone-opening or copper-chelation methods.

Strategic Analysis & Retrosynthesis

The Orthogonal Challenge

The synthesis of Fmoc-L-Canavanine(Boc)-OH requires establishing three distinct zones of protection:

- -Amine: Fmoc (Base-labile, for SPPS chain elongation).

- -Guanidinooxy: Boc (Acid-labile, for final resin cleavage/global deprotection).

- -Carboxyl: Free acid (for coupling), but must be protected as an ester (Allyl or t-Butyl) during the synthesis of the side chain to prevent cyclization or interference.

Retrosynthetic Logic

The guanidinooxy group (

-

Precursor A:

-Fmoc-L-Homoserine Allyl Ester (Provides the chiral backbone). -

Precursor B:

-Di-Boc-N''-hydroxyguanidine (Provides the protected guanidinooxy moiety). -

Key Transformation: Mitsunobu Reaction (Stereoinversion is not an issue at the

-carbon, but side reactions must be managed).

Figure 1: Retrosynthetic analysis of Fmoc-L-Canavanine(Boc)-OH via the Mitsunobu route.

Detailed Synthesis Protocol

Phase 1: Preparation of the Scaffold

Objective: Synthesize

-

Starting Material:

-Fmoc-L-Aspartic acid-

Note: Direct reduction of Aspartic acid derivatives is a common route to Homoserine. Alternatively, start with Fmoc-L-Homoserine directly if available, and esterify with Allyl bromide/Cs2CO3.

-

-

Protocol (Esterification of Fmoc-Hse-OH):

-

Dissolve Fmoc-L-Homoserine (10 mmol) in dry DMF (50 mL).

-

Add

(0.6 eq) and stir for 15 min. -

Add Allyl bromide (1.1 eq) dropwise.

-

Stir at RT for 4 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Purification: Flash chromatography (Hexane/EtOAc).[3]

-

Yield Expectation: >85%.

-

Phase 2: The Mitsunobu Coupling (Critical Step)

Objective: Install the guanidinooxy side chain.

Reagents: Triphenylphosphine (

Step-by-Step:

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve Fmoc-Hse-OAll (1.0 eq, e.g., 5 mmol) and

-Di-Boc-N''-hydroxyguanidine (1.2 eq) in anhydrous THF (0.1 M concentration). -

Activation: Add

(1.5 eq) to the solution. Cool the mixture to 0°C. -

Coupling: Add DIAD (1.5 eq) dropwise over 20 minutes. The solution will turn yellow.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (formation of product, disappearance of alcohol).

-

Workup: Concentrate THF in vacuo. Redissolve residue in minimal EtOAc/Hexane.

-

Purification: The byproduct triphenylphosphine oxide (

) is difficult to remove. Use flash chromatography with a gradient of Hexane:EtOAc (9:1 to 7:3).-

Tip: If separation is difficult, precipitate

by adding cold ether/hexane before the column.

-

-

Product:

-Fmoc-

Phase 3: C-Terminal Deprotection

Objective: Remove the Allyl ester to yield the free acid for SPPS.

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

Step-by-Step:

-

Dissolve the intermediate from Phase 2 in dry DCM (0.1 M).

-

Add

(2.0 eq) (acts as the allyl acceptor). -

Add

(0.05 eq). -

Stir under Argon for 1–2 hours. The solution usually darkens.

-

Workup: Evaporate DCM.

-

Purification: The product is an acid. Dissolve in saturated

(aq), wash with-

Critical: Do not use strong acid (HCl) to avoid Boc removal.

-

-

Final Isolation: Dry EtOAc layer, evaporate, and precipitate from DCM/Hexane.

Analytical Validation (QC)

To ensure the integrity of the synthesized building block, the following parameters must be met:

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (400 MHz, DMSO-d6) | Characteristic Fmoc signals (7.3-7.9 ppm), Boc singlet (1.4-1.5 ppm), Guanidinooxy NH signals. |

| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% |

| Chirality | Chiral HPLC or Marfey's Analysis | < 0.5% D-enantiomer |

| Mass | ESI-MS | [M+H]+ consistent with calc. mass (approx. 600-650 Da depending on di-Boc). |

NMR Diagnostic Peaks (Expected)

- 1.45 (s, 18H): di-Boc groups.

-

4.1-4.4 (m, 3H): Fmoc

-

3.9 (t, 2H):

Workflow Visualization

Figure 2: Operational workflow for the synthesis of Fmoc-Can(Boc)2-OH.

Safety & Handling

-

L-Canavanine Toxicity: While the protected forms are less biologically active, L-Canavanine is a potent arginine antimetabolite. It can be incorporated into proteins, leading to autoimmune-like symptoms (e.g., lupus-like syndrome in primates). Handle all precursors and dust with gloves, goggles, and a fume hood .

-

DIAD: An explosive hazard if heated under confinement. Store in a fridge; use behind a blast shield if scaling up >10g.

-

Storage: The final product, Fmoc-Can(Boc)2-OH, should be stored at -20°C under desiccant. The N-O bond is sensitive to strong reducing agents; avoid storing in solvents containing thiols.

References

-

Feichtinger, K., et al. (1998). "Diprotected hydroxylamines as reagents for the synthesis of O-substituted hydroxylamines." The Journal of Organic Chemistry, 63(12), 3804-3805. Link (Foundational Mitsunobu method for N-O bond formation).

-

Boyapati, V. K., et al. (2007). "Synthesis of orthogonally protected L-canavanine and its use in solid phase peptide synthesis." Tetrahedron Letters, 48(31), 5565-5568. Link (Primary protocol source).

-

Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][4][5][6] Chemical Reviews, 109(6), 2455-2504. Link (Review of orthogonal protection strategies).

-

Chem-Impex International. (n.d.). "Product: N-alpha-Fmoc-N-omega-Boc-L-canavanine." Link (Commercial validation of the target structure).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Orthogonally Protected Labionin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The following technical guide details the biological activity, synthesis, and therapeutic potential of peptides containing L-canavanine.

Executive Summary

L-Canavanine (L-2-amino-4-(guanidinooxy)butyric acid) is a non-proteinogenic amino acid and a structural analogue of L-arginine.[1][2][3] Found abundantly in the seeds of leguminous plants (e.g., Canavalia ensiformis, Medicago sativa), it acts as a potent antimetabolite.[4] Its incorporation into peptides and proteins in place of arginine leads to structural aberrations, loss of function, and cytotoxicity. This guide explores the mechanistic basis of these effects, the methodologies for synthesizing canavanine-containing peptides, and their emerging applications in oncology and antimicrobial research.

Part 1: The Chemical Anomaly

The biological activity of L-canavanine stems entirely from its structural mimicry of L-arginine, coupled with a critical physicochemical divergence.

Structural Comparison

The defining difference lies in the side chain. While arginine possesses a methylene bridge (

| Feature | L-Arginine (Arg) | L-Canavanine (Can) | Impact |

| Side Chain | Guanidino ( | Oxyguanidino ( | Altered bond length and flexibility. |

| pKa (Side Chain) | ~12.48 | ~7.01 | CRITICAL: Canavanine is largely uncharged at physiological pH (7.4), whereas Arginine is positively charged. |

| H-Bonding | Strong ionic donor | Weak/Altered donor | Disruption of salt bridges in protein tertiary structures. |

| Metabolic Fate | Substrate for NOS, Arginase | Inhibitor of NOS; Substrate for Arginase (yields L-Canaline) | Toxic antimetabolite generation. |

The "Deadly" Substitution

The drastic drop in pKa (from ~12.5 to ~7.0) means that at physiological pH, the canavanine side chain is predominantly neutral. In native proteins, arginine residues often form critical salt bridges with negatively charged residues (Asp, Glu) to stabilize the tertiary structure. Substitution with canavanine erases these electrostatic interactions, leading to:

-

Protein Misfolding: Hydrophobic cores may be exposed, or domains may fail to fold.

-

Aggregation: Misfolded "canavanyl proteins" form insoluble aggregates.

-

Loss of Enzymatic Activity: Active site arginines involved in substrate binding or catalysis are rendered inert.

Part 2: Synthesis & Engineering

Creating peptides containing L-canavanine requires distinct strategies depending on the length and complexity of the target molecule.

Biosynthetic Incorporation (The Auxotrophic Method)

For long peptides and full-length proteins, chemical synthesis is often cost-prohibitive. The standard method involves "residue-specific incorporation" using arginine-auxotrophic bacterial strains.[5]

-

Principle: An E. coli strain unable to synthesize arginine (

) is grown in media containing limiting arginine.[5] Once the culture reaches mid-log phase and arginine is depleted, L-canavanine is added. The native Arginyl-tRNA synthetase (ArgRS) promiscuously charges tRNA

Chemical Synthesis (SPPS)

For short therapeutic peptides (e.g., AMPs), Solid-Phase Peptide Synthesis (SPPS) is preferred.

-

Challenge: The oxyguanidino group is nucleophilic. If unprotected, it can react with activated amino acids during coupling, leading to branching.

-

Protection Strategy: Unlike Arginine, which uses the Pbf group (stable to base, labile to TFA), the oxyguanidino group of Canavanine is acid-sensitive at the N-O bond.

-

Note: Commercial Fmoc-L-Canavanine derivatives are rare. Researchers often synthesize Fmoc-L-Canavanine(Boc)-OH or Fmoc-L-Canavanine(Pbf)-OH in-house.

-

Coupling: Standard HBTU/DIPEA protocols apply, but coupling times should be optimized to prevent side reactions.

-

Figure 1: Dual workflows for generating L-canavanine containing peptides. The biosynthetic route exploits the promiscuity of Arginyl-tRNA synthetase, while SPPS requires specific side-chain protection.

Part 3: Therapeutic Applications

Anticancer Activity: The Auxotrophy Trap

Many tumors (e.g., melanoma, hepatocellular carcinoma, pancreatic cancer) are argininosuccinate synthetase (ASS1) negative , making them auxotrophic for arginine.

-

Mechanism: When these tumors are starved of arginine (using Arginine Deiminase or Arginase), they are forced to scavenge. If L-canavanine is introduced, the cancer cells avidly take it up.

-

Synergy: Canavanine potentiates the effects of chemotherapeutics (Doxorubicin, Cisplatin) by inducing Endoplasmic Reticulum (ER) stress. The accumulation of misfolded canavanyl-proteins triggers the Unfolded Protein Response (UPR), pushing the cell toward apoptosis.

Antimicrobial Peptides (AMPs)

Replacing arginine with canavanine in AMPs can alter their membrane interaction profiles.

-

Case Study (MazF): A study involving the mRNA interferase MazF showed that replacing all Arg residues with Can altered the enzyme's cleavage specificity, effectively creating a "new" enzyme with distinct biological properties.

-

Stability: Canavanine-containing peptides are often resistant to trypsin degradation (since trypsin cleaves at the C-terminal of Arg/Lys), potentially increasing the in vivo half-life of the peptide.

Part 4: Toxicity & Autoimmunity (SLE)

A major hurdle in canavanine therapeutics is its link to Systemic Lupus Erythematosus (SLE).

-

The Alfalfa Connection: Consumption of alfalfa seeds (high in canavanine) has been observed to induce SLE-like symptoms in primates and humans.

-

Mechanism: Canavanine affects B-cells and T-cells.[6] It specifically disrupts the regulation of antibody synthesis.

-

High Dose: Inhibits DNA synthesis.[6]

-

Low Dose: Dysregulates B-cells, leading to the production of autoantibodies (anti-dsDNA), a hallmark of lupus.

-

-

Mitigation: Therapeutic peptides must be designed to target specific tissues (e.g., via tumor-homing motifs) to minimize systemic exposure and immune activation.

Part 5: Experimental Protocols

Protocol A: Cytotoxicity Assay (Canavanine + Arginine Deprivation)

Objective: Determine the IC50 of L-canavanine in cancer cells under arginine-starved conditions.

-

Cell Seeding: Seed ASS1-negative cells (e.g., HepG2, MIA PaCa-2) in 96-well plates (5,000 cells/well) in complete DMEM. Incubate for 24h.

-

Starvation: Wash cells 2x with PBS. Replace media with Arginine-Free DMEM supplemented with 10% dialyzed FBS.

-

Treatment:

-

Group 1: Control (Arg-free media only).

-

Group 2: L-Arginine add-back (physiological control).

-

Group 3: L-Canavanine gradient (0.1 µM to 1000 µM).

-

-

Incubation: Incubate for 48–72 hours.

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

-

Analysis: Plot dose-response curves. Expect a left-shift in IC50 for Canavanine in Arg-free conditions compared to Arg-replete conditions.

Protocol B: Detection of Canavanyl-Proteins (Western Blot)

Since there is no specific antibody for "canavanine," incorporation is verified by observing the Heat Shock Response .

-

Lysate Prep: Lyse treated cells using RIPA buffer with protease inhibitors.

-

SDS-PAGE: Load 20 µg protein per lane. Run on 10% gel.

-

Transfer & Blot: Transfer to PVDF membrane. Block with 5% milk.

-

Primary Antibodies: Probe for HSP70 and BiP/GRP78 (markers of ER stress/misfolding).

-

Result: Canavanine treatment should result in a robust upregulation of HSP70/BiP compared to untreated controls, confirming proteotoxic stress.

Part 6: Visualizing the Mechanism

Figure 2: The cascade of cellular toxicity induced by L-canavanine. Entry via cationic amino acid transporters leads to mis-incorporation, protein collapse, and fatal ER stress.

References

-

Rosenthal, G. A. (1977). The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine.[1][2] The Quarterly Review of Biology. Link

-

Bence, A. K., & Crooks, P. A. (2003). The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Vynnytska-Myronovska, B., et al. (2012). L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells. Investigational New Drugs. Link

-

Prete, P. E. (1985). The mechanism of action of L-canavanine in inducing autoimmune disease. Arthritis & Rheumatism. Link

-

Worst, E. G., et al. (2015). Replacement of All Arginine Residues with Canavanine in MazF-bs mRNA Interferase Changes Its Specificity.[1] Journal of Biological Chemistry. Link

Sources

- 1. Replacement of All Arginine Residues with Canavanine in MazF-bs mRNA Interferase Changes Its Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The natural abundance of L-canavanine, an active anticancer agent, in alfalfa, medicago sativa (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. noireauxlab.org [noireauxlab.org]

- 6. Effects of L-canavanine on immune function in normal and autoimmune mice: disordered B-cell function by a dietary amino acid in the immunoregulation of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Canavanine, a non-proteinogenic amino acid and structural analog of L-arginine, presents a unique tool for chemical biology and drug discovery. Its incorporation into peptides can modulate biological activity, offering avenues for developing novel therapeutics and research probes. This guide provides a comprehensive technical overview of N-α-Boc-N-ω-Fmoc-L-Canavanine, a critical derivative for canavanine-based peptide synthesis. We will delve into the rationale behind its orthogonal protection scheme, criteria for supplier selection, requisite quality control protocols for incoming material, and a detailed workflow for its successful application in Solid-Phase Peptide Synthesis (SPPS). This document serves as a practical resource to ensure the integrity and reproducibility of research involving synthetic canavanine-containing peptides.

Introduction: L-Canavanine and the Imperative for Orthogonal Protection

L-Canavanine is a naturally occurring amino acid found in certain leguminous plants, where it acts as a defense mechanism against herbivores.[1] Its structural similarity to L-arginine allows it to act as an arginine antagonist, interfering with metabolic processes that utilize arginine. This mimicry makes canavanine a compelling building block for peptide chemists aiming to design enzyme inhibitors, study protein structure-function relationships, or develop new therapeutic agents with potential anti-cancer or anti-microbial properties.[2]

However, the direct use of L-canavanine in Solid-Phase Peptide Synthesis (SPPS) is not feasible. SPPS involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[3][4] To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of each amino acid—the α-amino group and any side-chain functionalities—must be temporarily masked with protecting groups.[5]

The choice of these protecting groups is governed by the principle of orthogonality : each group must be removable under conditions that do not affect the others.[6] For L-canavanine, this requires protecting both the α-amino group and the side-chain oxyguanidino group. N-Boc-Fmoc-L-Canavanine is designed precisely for this purpose, employing two of the most robust and widely used protecting groups in peptide chemistry:[2][5]

-

Boc (tert-butyloxycarbonyl): This group protects the α-amino group. It is labile to moderately strong acids, such as trifluoroacetic acid (TFA), which is typically used for its removal during the SPPS cycle.[][8]

-

Fmoc (9-fluorenylmethyloxycarbonyl): This group protects the side-chain oxyguanidino group. It is stable to the acidic conditions used to remove Boc but is readily cleaved by a mild base, such as piperidine.[][]

This orthogonal Boc/Fmoc strategy allows for the selective deprotection of the α-amino group for chain elongation while the canavanine side chain remains protected, preventing unwanted reactions until the final cleavage step.[6]

Procurement Strategy: Selecting and Qualifying a Supplier

The success of any synthesis campaign begins with high-quality starting materials. The procurement of N-Boc-Fmoc-L-Canavanine requires careful vetting of suppliers to ensure purity, consistency, and reliability.

Key Criteria for Supplier Evaluation

When selecting a vendor, researchers should prioritize the following:

-

Purity Specification: Look for suppliers guaranteeing a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[2]

-

Comprehensive Analytical Data: A reputable supplier will provide a detailed Certificate of Analysis (CoA) with each batch. This should include HPLC chromatograms, Mass Spectrometry (MS) data for identity confirmation, and ideally, Nuclear Magnetic Resonance (NMR) spectra for structural verification.

-

Batch-to-Batch Consistency: Inquire about the supplier's quality management system and their ability to provide consistent product quality across different lots. This is crucial for long-term projects and clinical development.

-

Technical Support: A knowledgeable technical support team can be an invaluable resource for troubleshooting and application guidance.

-

Availability and Lead Times: Assess the supplier's stock levels and typical delivery times to ensure your research timeline can be met.

Supplier Comparison

The following table summarizes information for several potential suppliers of N-Boc-Fmoc-L-Canavanine (CAS No. 190723-97-8). Researchers are advised to contact these vendors directly for the most current pricing, availability, and technical documentation.

| Supplier | Product Name | CAS Number | Purity | Key Available Data |

| Chem-Impex | Nα-Fmoc-N'-Boc-L-canavanine | 190723-97-8 | ≥ 98% (HPLC)[2] | SDS, Product Specification[2] |

| VulcanChem | N-Boc-Fmoc L-Canavanine | 190723-97-8 | Not specified, inquiry needed[1] | General product info[1] |

| Sigma-Aldrich | Nα-Fmoc-N'-Boc-L-canavanine | 190723-97-8 | 99%[10] | CoA, COO, MSDS[10] |

Note: This table is for informational purposes. Researchers must perform their own due diligence before procurement.

Supplier Validation Workflow

To ensure the integrity of your research, a systematic approach to supplier validation is essential.

Caption: Workflow for supplier selection and validation.

In-House Quality Control: A Self-Validating System

Upon receipt of N-Boc-Fmoc-L-Canavanine, it is imperative to perform in-house analytical tests to verify the information on the CoA. This step acts as a self-validating system, ensuring the quality of the material before it is committed to a lengthy and expensive peptide synthesis.

Protocol: Purity Determination by RP-HPLC

High-Performance Liquid Chromatography is the primary method for assessing the purity of protected amino acids.[11]

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm and 301 nm (for the Fmoc group).

-

Sample Preparation: Prepare a 1 mg/mL solution of N-Boc-Fmoc-L-Canavanine in a 1:1 mixture of Water:Acetonitrile.

-

Analysis: Inject 10 µL of the sample. The purity is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram. The result should be ≥98%.

Protocol: Identity Confirmation by Mass Spectrometry (MS)

MS confirms that the material has the correct molecular weight.

-

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Sample Preparation: Dilute the sample prepared for HPLC analysis 1:100 with 50% Acetonitrile containing 0.1% formic acid.

-

Analysis: Infuse the sample directly into the mass spectrometer.

-

Expected Mass: The calculated molecular weight for C25H30N4O7 is approximately 498.5 g/mol .[1][12] Look for the protonated molecular ion [M+H]+ at m/z ≈ 499.5.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-Boc-Fmoc-L-Canavanine into a peptide sequence follows the standard Fmoc-SPPS workflow, with the key distinction being the use of an acid-labile Boc group on the α-amine instead of the typical base-labile Fmoc group.[3] This necessitates a hybrid approach if other standard Fmoc-protected amino acids are used in the same sequence. However, for the purpose of this guide, we will focus on a Boc-SPPS strategy for the chain elongation.

The Boc-SPPS Cycle for Canavanine Incorporation

The following diagram illustrates the key steps for adding a single N-Boc-Fmoc-L-Canavanine residue to a peptide chain anchored to a solid support resin.

Sources

- 1. This compound (190723-97-8) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Automated Peptide Synthesizers [peptidemachines.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 10. Na -Fmoc-N'-Boc-L-canavanine | 190723-97-8 [sigmaaldrich.com]

- 11. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C25H30N4O7 | CID 137157771 - PubChem [pubchem.ncbi.nlm.nih.gov]

[1][2]

Compound Identification & Chemical Architecture[1]

Nα-Fmoc-Nω-Boc-L-Canavanine is a protected non-proteinogenic amino acid used primarily in Solid Phase Peptide Synthesis (SPPS) to incorporate L-Canavanine residues into peptide backbones.[1]

| Property | Data |

| Systematic Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-omega-(tert-butyloxycarbonyl)-L-canavanine |

| Common Name | Fmoc-Cav(Boc)-OH |

| CAS Number | 190723-97-8 |

| Molecular Formula | C₂₅H₃₀N₄O₅ |

| Molecular Weight | 498.53 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, NMP; Insoluble in water |

| pKa (Side Chain) | ~7.01 (Oxyguanidino group) – Significantly lower than Arginine (~12.5) |

Structural Logic

The compound features orthogonal protection:

-

Fmoc (Nα): Base-labile (removed by piperidine/DBU), protecting the alpha-amine for chain elongation.[1]

-

Boc (Nω): Acid-labile (removed by TFA), masking the reactive oxyguanidino group.[1]

-

Critical Insight: The oxyguanidino group (-O-NH-C(=NH)NH₂) is chemically distinct from the guanidino group of arginine.[1] It is less basic and more nucleophilic (alpha-effect), necessitating the Boc protection to prevent acylation of the side chain during coupling steps.

Hazard Identification & Toxicological Mechanism[1]

While the Fmoc/Boc groups reduce immediate bioavailability compared to free L-Canavanine, this compound must be handled as a Potent Antimetabolite .[1]

The Mechanism of Toxicity (The "Why")

L-Canavanine is a structural analogue of L-Arginine.[1][2][3] Its toxicity stems from "molecular mimicry."[1]

-

Arginyl-tRNA Synthetase Error: The enzyme fails to distinguish Canavanine from Arginine, charging it onto tRNA-Arg.[1]

-

Protein Incorporation: Canavanine is incorporated into nascent proteins.[1][4][5]

-

Structural Failure: The oxyguanidino group (pKa ~7.[1]0) is largely uncharged at physiological pH, whereas Arginine (pKa ~12.[1]5) is positively charged.[1] This loss of a critical salt bridge disrupts protein folding, leading to aggregation and cell death.

-

Systemic Effect: In vivo exposure is linked to systemic lupus erythematosus (SLE)-like autoimmune syndromes due to the accumulation of aberrant proteins.[1]

GHS Classification (Conservative Profile)

Based on parent compound L-Canavanine (CAS 543-38-4) and Fmoc-amino acid class properties.[1]

-

Signal Word: WARNING

-

Hazard Statements:

Figure 1: Comparative pathway analysis showing the mechanism of Canavanine toxicity via protein misfolding.[1]

Storage, Stability & Handling Protocols[2]

Storage Requirements[2][8]

-

Temperature: Store at +2°C to +8°C (Short term) or -20°C (Long term > 6 months).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1]

-

Moisture: Strictly Hygroscopic. The carbamate protections (Fmoc/Boc) are susceptible to slow hydrolysis in the presence of moisture and acid traces.

-

Protocol: Allow the bottle to equilibrate to room temperature before opening to prevent condensation on the cold solid.

-

Safe Handling Workflow

This protocol ensures containment of the powder, preventing inhalation (the highest risk route).

-

Engineering Controls: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.[1] A P95/N95 respirator is advised if handling open powder outside a hood.[1]

-

Static Control: Fmoc-protected powders are often static.[1] Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" which increases inhalation risk.[1]

Spills & Disposal[9]

-

Spill: Do not dry sweep.[1] Wet with ethanol/water to suppress dust, then wipe up.

-

Disposal: Incineration is the only acceptable method.[1] Treat as hazardous chemical waste (Nitrogenous organic waste).[1] Do not dispose of down the drain due to ecological toxicity (aquatic antimetabolite).

Figure 2: Cycle of operations for handling moisture-sensitive Fmoc reagents.

Application in Peptide Synthesis (SPPS)

Solubilization & Activation

-

Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1]

-

Concentration: Typically 0.1 M to 0.5 M.[1]

-

Activation: Standard HBTU/HATU or DIC/Oxyma protocols are effective.[1]

-

Note: Avoid prolonged pre-activation (>10 mins) as the oxyguanidino group, even with Boc protection, can undergo slow intramolecular cyclization or degradation under basic activation conditions.

-

Deprotection Risks[2]

-

Fmoc Removal: Standard 20% Piperidine in DMF is safe.[1]

-

Boc Removal (Cleavage): High concentrations of Trifluoroacetic Acid (TFA) are required (e.g., 95% TFA).[1]

-

Scavengers: The cleavage of the Boc group generates tert-butyl cations.[1] Use scavengers (TIS, Water, DOT) to prevent re-alkylation of the nucleophilic oxyguanidino side chain.

-

Side Reaction: The free oxyguanidino group formed after cleavage is sensitive to aldehydes and ketones (forming oximes).[1] Ensure all solvents/glassware are acetone-free.[1]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137157771: N-Boc-Fmoc L-Canavanine.[1][6] Retrieved from [Link][1][6]

-

Rosenthal, G. A. (1977). The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine.[1] The Quarterly Review of Biology. Retrieved from [Link][1]

-

Swaffar, D. S., et al. (1994). The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery. Cancer Research.[1] Retrieved from [Link]

Sources

- 1. Canavanine | C5H12N4O3 | CID 439202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (190723-97-8) for sale [vulcanchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.uchicago.edu [journals.uchicago.edu]

- 6. This compound | C25H30N4O7 | CID 137157771 - PubChem [pubchem.ncbi.nlm.nih.gov]

[1]

Compound Identity: N

Introduction: The Structural Imperative

N-Boc-Fmoc L-Canavanine (Fmoc-Can(Boc)-OH) is a critical building block in the synthesis of arginine-analogue peptides.[1] Structurally, L-Canavanine is the 2-amino-4-(guanidinooxy)butyric acid analog of L-Arginine, where the

This single atomic substitution introduces a guanidinooxy moiety (

Consequently, the stability profile of Fmoc-Can(Boc)-OH is governed not just by the standard orthogonality of Fmoc/Boc protecting groups, but by the lability of the O-N glycosidic-like bond . This guide outlines the rigorous storage and handling protocols required to preserve the integrity of this sensitive reagent.

Chemical Stability Profile

The stability of Fmoc-Can(Boc)-OH rests on three pillars of chemical vulnerability. Understanding these mechanisms is essential for troubleshooting synthesis failures.

A. The Guanidinooxy Bridge (Core Vulnerability)

Unlike the robust carbon chain of arginine, the

-

Oxidative Sensitivity: The electron-rich oxygen atom makes the side chain susceptible to radical oxidation, particularly in the presence of trace metals or peroxides in solvents.

-

Hydrolytic Cleavage: Under prolonged exposure to moisture, especially at elevated temperatures, the guanidinooxy group can hydrolyze, releasing hydroxyguanidine and homoserine lactone derivatives.

B. Orthogonal Protecting Groups[3]

-

Fmoc (9-Fluorenylmethoxycarbonyl): Located on the

-amine.[1] It is base-labile .[1][3] Exposure to secondary amines (piperidine, morpholine) or even prolonged exposure to primary amine vapors will induce premature deprotection and polymerization. -

Boc (tert-Butyloxycarbonyl): Located on the

-guanidino group.[1] It is acid-labile .[1][4] While generally stable at room temperature, exposure to strong acid vapors (TFA, HCl) will remove the Boc group, exposing the reactive guanidinooxy moiety to acylation during subsequent coupling steps.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Storage Protocols: The "Cold-Dry-Dark" Standard[1]

To maximize shelf life (typically 12–24 months), adhere to the following Strict Storage Protocol .

| Parameter | Recommended Condition | Scientific Rationale |

| Temperature | -20°C ( | Slows kinetic degradation of the O-N bond and prevents spontaneous Fmoc cleavage.[1] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen to prevent oxidative degradation of the guanidinooxy side chain. |

| Humidity | Desiccated (<10% RH) | Prevents hydrolysis.[1] The compound is hygroscopic; moisture accelerates Boc removal and side-chain breakdown.[1] |

| Light | Amber Vial / Foil Wrapped | While less critical than for Trp/Tyr, UV light can catalyze radical formation at the O-N ether linkage. |

| Container | Glass (Borosilicate) | Avoid plastics that may leach plasticizers or allow gas permeability.[1] |

Diagram 1: Stability Decision Matrix

The following diagram illustrates the logical flow for assessing storage risks and degradation pathways.

Caption: Degradation pathways for Fmoc-Can(Boc)-OH based on environmental exposure.

Handling and Solubilization for SPPS

A. Equilibration

Before opening the storage vial, allow the container to warm to room temperature (approx. 30–60 minutes) inside a desiccator.

-

Why? Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the solid powder, initiating hydrolysis.

B. Solvent Compatibility[7]

-

Preferred Solvents: DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone).[1]

-

Avoid: Alcohols (MeOH, EtOH) for stock solutions, as they can slowly react with activated species.

-

Solubility Check: The compound should dissolve clearly in DMF at 0.1 M – 0.5 M. Turbidity suggests polymerization or hydrolysis.

C. Activation Protocol (SPPS)

Due to the steric bulk and electronic nature of the protected guanidinooxy group, standard activation protocols must be adjusted to prevent enantiomerization or O-acylation .

-

Reagents: Use DIC/Oxyma Pure or HATU/DIPEA.

-

Base Control: When using HATU, minimize the pre-activation time (< 2 mins) and keep the base (DIPEA/NMM) equivalents strict (2.0 eq). Excess base can degrade the Fmoc group or induce racemization at the

-carbon. -

Coupling Time: Canavanine derivatives are sterically demanding. Double coupling (2 x 45 min) is often superior to a single long coupling.[1]

Quality Control & Troubleshooting

Researchers should validate the purity of the reagent before critical syntheses, especially if the bottle has been opened previously.

QC Parameters

-

HPLC: Purity > 98%. Look for a "fronting" peak which often indicates free Canavanine (loss of protecting groups) or Fmoc-cleaved byproducts (dibenzofulvene adducts).[1]

-

Mass Spectrometry (ESI-MS): Confirm

Da.

Diagram 2: QC Workflow

Caption: Standard QC workflow to verify reagent integrity before synthesis.

References

-

Rosenthal, G. A. (1977). The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine. Quarterly Review of Biology. Retrieved from [Link]

Methodological & Application

Executive Summary

L-Canavanine (Cav) is a non-proteinogenic amino acid and a structural analog of L-Arginine, where the

This guide details the incorporation of L-Canavanine into peptides using the orthogonally protected building block

Chemical Logic & Mechanism

Structural Considerations

The utility of Canavanine lies in its ability to act as an arginine isostere while changing the hydrogen bonding and charge properties of the peptide.

-

The Oxyguanidine Group: The

moiety is less basic than the guanidine group of arginine due to the electron-withdrawing effect of the adjacent oxygen. -

Protection Strategy:

- -Fmoc: Allows for base-labile deprotection (20% Piperidine) during chain elongation.

- -Boc: Protects the oxyguanidine side chain from acylation during coupling and is removed via acidolysis (TFA) during final cleavage.

The Stability Challenge

The critical weakness in Canavanine synthesis is the N–O bond . While relatively stable, it is more susceptible to cleavage than C-C or C-N bonds, particularly under harsh reductive conditions or prolonged exposure to high acid concentrations.

Figure 1: Orthogonal protection scheme of Fmoc-Cav(Boc)-OH. The yellow node highlights the critical oxygen bridge that differentiates Canavanine from Arginine.

Materials & Storage

| Component | Specification | Storage Condition | Notes |

| Fmoc-Cav(Boc)-OH | >98% Purity, L-isomer | -20°C, Desiccated | Hygroscopic. Allow to warm to RT before opening. |

| Coupling Reagents | DIC/Oxyma or HATU | RT (Dry) | Avoid phosphonium salts (PyBOP) if possible to reduce risk of guanidinooxy acylation. |

| Solvent | DMF (Peptide Grade) | RT, Molecular Sieves | Amine-free DMF is critical to prevent premature Fmoc removal. |

| Base | DIEA (Diisopropylethylamine) | RT | Use fresh DIEA to minimize oxidation products. |

Experimental Protocols

Protocol A: Resin Loading & Coupling

Objective: Efficient incorporation of Canavanine without racemization or side-chain acylation.

Pre-requisite: Calculate resin loading (typically 0.3 - 0.6 mmol/g for difficult peptides).

-

Swelling: Swell resin in DMF for 30 minutes.

-

Activation (Choice of Method):

-

Method A (Standard/Recommended): Dissolve Fmoc-Cav(Boc)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Add DIC (3.0 eq). Pre-activate for 2 minutes.

-

Method B (High Efficiency): Dissolve Fmoc-Cav(Boc)-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add DIEA (6.0 eq) immediately before adding to resin.

-

Note:Avoid large excesses of base (DIEA) for prolonged periods, as this can promote racemization of the sensitive Canavanine residue.

-

-

Coupling: Add activated mixture to the resin.

-

Time: 45–60 minutes at Room Temperature.

-

Caution: Do not heat >40°C. The N-O bond thermal stability is lower than standard amino acids.

-

-

Monitoring: Perform a Kaiser Test (Ninhydrin).

-

Colorless beads: Complete coupling.

-

Blue beads: Incomplete. Re-couple using fresh reagents.

-

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes.

Protocol B: Fmoc Deprotection

Standard protocol applies, but efficient washing is critical.

-

Deprotect: 20% Piperidine in DMF (2 x 10 minutes).

-

Wash: DMF (5 x 1 minute).

-

Critical: Ensure all piperidine is removed. Residual base can cause aspartimide formation or premature cleavage of the Boc group in subsequent steps if trace acid is present.

-

Protocol C: Cleavage & Side-Chain Deprotection

Objective: Remove peptide from resin and Boc from Canavanine without cleaving the N-O bond.

The Risk: Prolonged exposure to high concentrations of TFA can degrade the guanidinooxy group.

-

Preparation: Wash resin with DCM (3x) and dry under Nitrogen.

-

Cocktail Preparation (Reagent B modified):

-

Reaction:

-

Add cleavage cocktail to resin (10 mL per gram of resin).[5]

-

Time: 2.0 to 2.5 hours maximum. Do not run overnight.

-

-

Precipitation:

Troubleshooting & Quality Control

Common Failure Modes

| Observation | Probable Cause | Corrective Action |

| Mass +100 Da (approx) | Acylation of Guanidinooxy | The Boc group was lost prematurely, or coupling reagents reacted with the side chain. Ensure orthogonal protection (Boc) was intact. Use milder activation (DIC/Oxyma). |

| Mass -16 Da | N-O Bond Cleavage | Reduction of the N-O bond to an amine (Canaline formation). Avoid reducing agents in cleavage cocktail; reduce cleavage time. |

| Low Yield | Aggregation | Canavanine alters H-bonding. Use Pseudoproline dipeptides or PEG-based resins (ChemMatrix) to improve solvation. |

Workflow Visualization

Figure 2: SPPS Cycle for Canavanine incorporation. Note the strict limit on the final cleavage time (Red Node) to preserve the N-O bond.

References

-

Raines, R. T., et al. (2022). Canavanine versus arginine: Prospects for cell-penetrating peptides. Bioorganic & Medicinal Chemistry. Link

-

Rosenthal, G. A. (1977). The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine. The Quarterly Review of Biology. Link

-

PubChem Database. (2023). L-Canavanine Compound Summary. National Center for Biotechnology Information. Link

-

Biotage Application Note. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. (Reference for scavenger logic in sensitive peptides). Link

Sources

- 1. Canavanine | C5H12N4O3 | CID 439202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Canavanine: a higher plant insecticidal allelochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.uchicago.edu [journals.uchicago.edu]

- 4. biotage.com [biotage.com]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Incorporation of L-Canavanine

Introduction & Significance

L-Canavanine (Cav) is a non-proteinogenic amino acid and a structural analog of L-Arginine (Arg).[1][2] It is naturally produced by leguminous plants (Canavalia ensiformis) as a nitrogen storage metabolite and a chemical defense agent.

In peptide engineering and drug development, Canavanine is utilized for its unique physicochemical properties:

-

pKa Modulation: The oxyguanidino group of Canavanine has a pKa of approximately 7.0 , significantly lower than the guanidino group of Arginine (~12.5). This allows Canavanine to act as a pH-sensitive probe, existing as a mixture of protonated and neutral species at physiological pH, unlike Arginine which is permanently cationic.

-

Oxidative Stress Induction: Incorporation of Canavanine into proteins can lead to misfolding and the generation of reactive oxygen species (ROS), a mechanism exploited in experimental anti-cancer therapeutics (arginine deprivation therapy).

-

Structural Perturbation: The replacement of the methylene bridge (-CH₂-) in Arginine with an oxygen atom (-O-) in Canavanine alters hydrogen bonding capabilities and side-chain flexibility.

Material Science: The Building Block

For Solid-Phase Peptide Synthesis (SPPS), the standard building block is

- -Fmoc: Enables standard base-labile deprotection (Piperidine) for chain elongation.

-

-Boc (Side Chain): Protects the oxyguanidine moiety.

-

Why Boc? Unlike Arginine, which typically uses Pbf/Pmc protection to mask its high basicity and prevent acylation, Canavanine's oxyguanidine is less basic. The Boc group is sufficient to prevent side-chain acylation during coupling and is cleanly removed by Trifluoroacetic Acid (TFA) during final cleavage.

-

Strategic Considerations for SPPS

-

Coupling Efficiency: The bulky Boc-protected oxyguanidine side chain can sterically hinder coupling if the residue is preceded by beta-branched amino acids.

-

Side-Chain Instability: The core structural vulnerability of Canavanine is the guanidinooxy bond (-O-N-) . While stable under standard SPPS conditions, it can be sensitive to strong reducing agents or extreme pH conditions over prolonged periods.

-

Racemization: Like all amino acids, activation can lead to racemization. The use of suppressors like Oxyma Pure or HOBt is mandatory.

Part 2: Experimental Protocol

Reagents & Equipment

-

Building Block: Fmoc-L-Canavanine(Boc)-OH.

-

Resin: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).

-

Coupling Agents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate). Alternatively: HATU/DIPEA.

-

Deprotection: 20% Piperidine in DMF.[3]

-

Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

Workflow Diagram (SPPS Cycle)

Caption: Standard SPPS workflow adapted for Fmoc-Canavanine incorporation. Note the critical decision point at the Kaiser Test to ensure complete coupling of the bulky derivative.

Step-by-Step Procedure

1. Resin Preparation

-

Weigh appropriate resin (e.g., Rink Amide, 0.5 mmol/g loading).

-

Swell in DCM for 20 minutes, then wash with DMF (3x).

2. Fmoc Deprotection

-

Add 20% Piperidine in DMF to the reaction vessel.

-

Agitate for 5 minutes. Drain.

-

Add fresh 20% Piperidine in DMF. Agitate for 15 minutes.

-

Drain and wash with DMF (5x) to remove all traces of piperidine (crucial to prevent premature removal of Fmoc from the incoming building block).

3. Activation and Coupling of Fmoc-Cav(Boc)-OH

Rationale: We prefer DIC/Oxyma over aminium salts (HBTU/HATU) for the initial coupling to reduce the risk of racemization, although HATU is acceptable for difficult sequences.

-

Calculate Stoichiometry: Use 3-4 equivalents of Fmoc-Cav(Boc)-OH relative to resin loading.

-

Dissolution: Dissolve the amino acid in minimal DMF.

-

Activation:

-

Add 3-4 eq of Oxyma Pure.

-

Add 3-4 eq of DIC.

-

Pre-activation: Allow to react for 2-3 minutes before adding to resin.

-

-

Reaction: Add the mixture to the resin. Agitate at Room Temperature (RT) for 60 minutes .

-

Monitoring: Perform a Kaiser Test (ninhydrin).

-

Colorless beads: Coupling complete.

-

Blue beads: Incomplete coupling.[4] Perform a second coupling using HATU/DIPEA (3 eq each) for 45 minutes.

-

4. Capping (Optional but Recommended)

To prevent the formation of deletion sequences, cap unreacted amines with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes if the coupling was difficult.

5. Chain Elongation

Proceed with standard Fmoc SPPS for the remainder of the peptide sequence.

6. Final Cleavage and Global Deprotection

Critical Step: This step removes the peptide from the resin and simultaneously removes the side-chain Boc group from the Canavanine.

-

Wash the resin with DCM (3x) and dry under nitrogen.

-

Prepare Cleavage Cocktail: TFA (95%) + TIS (2.5%) + H₂O (2.5%).

-

Note: Avoid DTT or EDT (thiols) unless Cysteine is present, as they are unnecessary for Boc removal and TIS is a sufficient scavenger for the tert-butyl cations.

-

-

Add cocktail to resin (10 mL per gram of resin).

-

Agitate for 2 to 3 hours at RT.

-

Warning: Do not exceed 4 hours. Prolonged exposure to high-concentration TFA may degrade the guanidinooxy bond.

-

-

Precipitate the peptide in cold Diethyl Ether. Centrifuge and wash the pellet with ether (3x).

Part 3: Quality Control & Troubleshooting

Analytical Verification

-

HPLC: Canavanine peptides typically elute slightly earlier than their Arginine counterparts due to the lower basicity and different hydrophobicity profile.

-

Mass Spectrometry (ESI-MS):

-

Mass Shift: The substitution of -CH₂- (Arg) with -O- (Cav) results in a mass increase of approximately 1.98 Da (Oxygen = 15.999, Methylene = 14.027; Difference ~ +2 Da).

-

Verification: Ensure the observed mass corresponds to the calculated mass of the Canavanine-containing peptide.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of Boc group. | Use HATU/HOAt with DIPEA. Increase temperature to 40°C (carefully). Double couple. |

| Side-Chain Degradation | Acid sensitivity of O-N bond. | Limit TFA cleavage time to <3 hours. Keep temperature strictly at RT or 4°C. |

| Low Solubility | Aggregation of protected peptide. | Use "Magic Mixture" (DCM/DMF/NMP) or use pseudoproline dipeptides in the sequence. |

| Unexpected Mass (-16 Da) | N-O bond cleavage (loss of O). | Check for presence of strong reducing agents in solvents. Ensure TFA is fresh. |

Chemical Structure Comparison

Caption: Comparison of Arginine and Canavanine side chains highlighting the oxygen substitution.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 137157771, N-Boc-Fmoc L-Canavanine. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 439202, L-Canavanine. Retrieved from [Link]

-

Mowery, B. P., et al. (2009). Canavanine versus arginine: Prospects for cell-penetrating peptides. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Executive Summary

L-Canavanine (Cav) is a non-proteinogenic amino acid and a structural analog of L-Arginine.[1][2][3][4] It replaces the

This guide details the Fmoc-Solid Phase Peptide Synthesis (SPPS) of Canavanine-containing peptides using the orthogonally protected building block

Chemical Basis & Material Science

The "Arginine-Canavanine Switch"

The utility of Canavanine in drug design lies in its ability to mimic Arginine's geometry while altering its electrostatics and hydrogen-bonding capacity.

| Feature | L-Arginine (Arg) | L-Canavanine (Cav) | Impact on Peptide |

| Structure | Shorter bond length; altered flexibility.[5] | ||

| Side Chain | ~13.8 (Strong Base) | ~7.01 (Weak Base) | pH Switch: Cav is ~50% deprotonated at pH 7.[5]0. |

| Charge (pH 7.4) | +1 (Cationic) | Neutral / Partial + | Reduced electrostatic repulsion; altered membrane interaction.[5] |

| H-Bonding | Mono/Bidentate Donor | Donor/Acceptor | The oxygen atom can act as a weak H-bond acceptor.[5] |

| Bioactivity | Protein Stabilizer | Antimetabolite | Induces ROS; disrupts protein folding (Canavanyl proteins).[5] |

Reagent Specifications

-

Building Block:

-Fmoc-L-Canavanine( -

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[5]

-

Recommendation: Use low-loading resin (0.3–0.5 mmol/g) to prevent aggregation, as Cav-containing sequences can be prone to secondary structure formation.[5]

-

Experimental Protocol: Fmoc-SPPS Incorporation

Workflow Visualization

The following diagram outlines the decision logic for incorporating Canavanine, highlighting critical deviation points from standard Arg coupling.

Caption: Logic flow for Fmoc-SPPS emphasizing the specialized coupling conditions required for L-Canavanine to minimize side reactions.

Step-by-Step Methodology

Step 1: Resin Preparation [6]

-

Weigh Rink Amide MBHA resin (0.1 mmol scale).

-

Swell in DCM (Dichloromethane) for 30 min, then wash with DMF (Dimethylformamide) x3.

Step 2: Fmoc Deprotection

-

Add 20% Piperidine in DMF (v/v).

-

Agitate for 5 min, drain.

-

Repeat with fresh reagent for 10 min.

-

Critical Wash: Wash with DMF (5 x 1 min) to remove all traces of piperidine. Residual base can cause premature cleavage of the sensitive O-N bond in Canavanine or racemization during the next activation.

Step 3: Activation & Coupling (The Critical Step)

The guanidinooxy side chain, even when Boc-protected, is sensitive. Avoid harsh bases (high % DIEA) for extended periods.

-

Primary Recommendation (Carbodiimide Method):

-

Reagents: Fmoc-Cav(Boc)-OH (4 eq), DIC (Diisopropylcarbodiimide, 4 eq), Oxyma Pure (4 eq).[5]

-

Solvent: DMF (or NMP for difficult sequences).

-

Procedure: Pre-mix AA and Oxyma. Add DIC immediately before adding to resin. Reaction time: 60–90 min at Room Temp.

-

Why? DIC/Oxyma is neutral/mildly acidic during activation, preserving the integrity of the guanidinooxy moiety better than basic uronium salts.

-

-

Secondary Recommendation (Uronium Method - for difficult couplings):

Step 4: Cleavage & Side-Chain Deprotection

The

-

Cocktail: Reagent K or modified TFA cocktail.

-

TFA (Trifluoroacetic acid): 92.5%

-

TIS (Triisopropylsilane): 2.5%

-

H

O: 2.5%[5] -

DODT (2,2'-(Ethylenedioxy)diethanethiol) or Thioanisole: 2.5% (Essential scavenger).

-

-

Protocol:

-

Cool cocktail to 0°C.

-

Add to dried resin.[7] Allow to warm to RT.

-